6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has attracted attention due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Piperidine derivatives, a key component of this compound, are known to have a wide range of biological activities . They are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Piperidine derivatives are generally known for their significant role in the pharmaceutical industry, indicating their potential for good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-4-chromenone and piperidine.
Formation of Intermediate: The 7-methyl-4-chromenone undergoes a nucleophilic substitution reaction with piperidine to form an intermediate compound.
Hydroxylation: The intermediate compound is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and hydroxylation reactions.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the chromenone ring to a dihydrochromenone.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6-keto-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one.
Reduction: Formation of 6-deoxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-dihydrochromen-2-one.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the hydroxyl group at the 6th position.
6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the methyl group at the 7th position.
6-hydroxy-7-methyl-2H-chromen-2-one: Lacks the piperidin-1-ylmethyl group at the 4th position.
Uniqueness
The presence of both the hydroxyl group at the 6th position and the piperidin-1-ylmethyl group at the 4th position makes 6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-7-15-13(9-14(11)18)12(8-16(19)20-15)10-17-5-3-2-4-6-17/h7-9,18H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKRQQMNNWVUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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